双(麦芽酚)氧钒(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

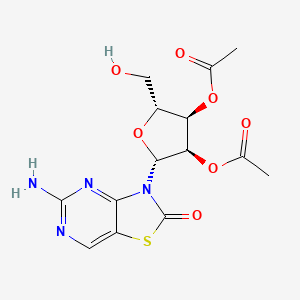

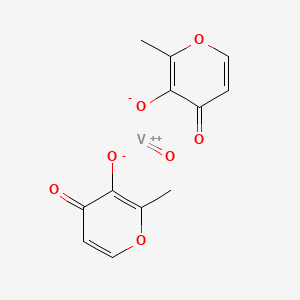

Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .

Synthesis Analysis

While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .Molecular Structure Analysis

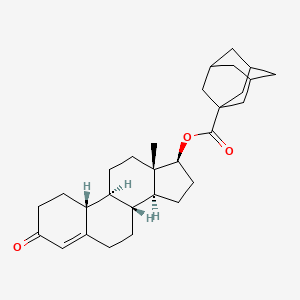

BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .Chemical Reactions Analysis

BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .科学研究应用

抗糖尿病药物

双(麦芽酚)氧钒(IV)作为抗糖尿病药物显示出良好的效果。 它被发现是一种有效的胰岛素模拟物,并显示出作为口服降血糖药物的良好前景 .

在细胞代谢中的保护作用

双(麦芽酚)氧钒(IV)已被研究用于其在细胞代谢中的保护作用。一项研究发现,用铜(Cu)和双(麦芽酚)氧钒(IV)联合治疗可能是减少双(麦芽酚)氧钒(IV)毒性的策略。 在现有条件下,用双(麦芽酚)氧钒(IV)处理肝细胞会降低细胞活力,但当细胞与双(麦芽酚)氧钒(IV)和Cu共同孵育时,细胞活力会得到纠正 .

3. 对核DNA和线粒体DNA的影响 已对双(麦芽酚)氧钒(IV)对核DNA和线粒体DNA的影响进行了评估。用两种金属同时治疗可减少双(麦芽酚)氧钒(IV)造成的核损伤。 此外,同时用这两种金属治疗往往会减少用双(麦芽酚)氧钒(IV)单独治疗产生的线粒体DNA的ND1/ND4缺失 .

诱导血管生成

双(麦芽酚)氧钒(IV)被发现通过VEGFR2磷酸化诱导血管生成。 它在C57BL/6JRj小鼠体内显著改善伤口闭合率,提高了45% .

5. 对膜微区蛋白定位的影响 通过比较胰岛素和双(麦芽酚)氧钒(IV)治疗对单个胰岛素受体(IR)横向运动和区室化的影响,研究了用双(麦芽酚)氧钒(IV)治疗对膜微区蛋白定位的影响 .

增强伤口愈合

双(麦芽酚)氧钒(IV)能够在体内增强伤口愈合。 此外,在内源性VEGF-A存在的情况下,双(麦芽酚)氧钒(IV)能够通过增加VEGFR2及其下游促血管生成酶的磷酸化,刺激体外血管生成 .

作用机制

Target of Action

Bis(maltolato)oxovanadium(IV) (BMOV) is a potent, reversible, competitive, and orally active inhibitor of protein tyrosine phosphatases (PTPs), including HCPTPA, PTP1B, HPTPβ, and SHP2 . These PTPs are key components in the insulin signaling pathways .

Mode of Action

BMOV interacts with its targets (PTPs) and inhibits their activity. This inhibition leads to an increase in the phosphorylation of several key components of the insulin signaling pathways, such as phosphatidyl-inositol 3-kinase (PI3-K), and its downstream effector, protein kinase B (PKB) .

Biochemical Pathways

BMOV affects the insulin signaling pathway by inhibiting PTPs, leading to increased phosphorylation of key components of this pathway . This results in enhanced insulin signaling, which can improve glycemic metabolism . Furthermore, BMOV has been shown to regulate the unfolded protein response (UPR) pathway, affecting both apoptotic and pro-survival signaling .

Result of Action

The molecular and cellular effects of BMOV’s action include improved insulin signaling and glycemic metabolism , reduced cell viability in hepatic cells , and regulation of the UPR pathway, affecting both apoptotic and pro-survival signaling . In addition, BMOV has been shown to reduce nuclear damage caused by itself when co-treated with copper .

Action Environment

Environmental factors, such as the presence of other minerals like copper, can influence the action, efficacy, and stability of BMOV. For instance, co-treatment with copper and BMOV has been shown to reduce the toxicity of BMOV, correcting reduced cell viability when cells were co-incubated with BMOV and copper . This suggests that the environment in which BMOV is administered can significantly impact its therapeutic potential.

未来方向

Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .

生化分析

Biochemical Properties

Bis(maltolato)oxovanadium(IV) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glutathione peroxidase (GSH-Px), glutathione reductase (GR), and glutathione transferase (GST), which are enzymes related to antioxidant defence .

Cellular Effects

Bis(maltolato)oxovanadium(IV) has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic streptozotocin rats, treatment with bis(maltolato)oxovanadium(IV) led to changes in the concentration of various trace elements in the tissues .

Molecular Mechanism

The molecular mechanism of action of bis(maltolato)oxovanadium(IV) is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(maltolato)oxovanadium(IV) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of bis(maltolato)oxovanadium(IV) vary with different dosages in animal models. For instance, in a study with diabetic streptozotocin rats, a higher dosage of bis(maltolato)oxovanadium(IV) led to a decrease in food intake, glycaemia, selenium absorbed, selenium retained, and selenium content in the kidney, liver, and spleen .

Metabolic Pathways

Bis(maltolato)oxovanadium(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for bis(maltolato)oxovanadium(IV) involves the reaction of vanadium(IV) oxide with maltol in the presence of a base to form the bis(maltolato)oxovanadium(IV) complex.", "Starting Materials": [ "Vanadium(IV) oxide", "Maltol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve vanadium(IV) oxide in water to form a solution.", "Add maltol to the solution and stir until dissolved.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9.", "Heat the solution to around 80-90°C and stir for several hours.", "Allow the solution to cool and filter to remove any solids.", "Concentrate the solution under reduced pressure to obtain the bis(maltolato)oxovanadium(IV) complex as a solid." ] } | |

CAS 编号 |

38213-69-3 |

分子式 |

C12H10O7V |

分子量 |

317.14 g/mol |

IUPAC 名称 |

2-methyl-4-oxopyran-3-olate;oxovanadium(2+) |

InChI |

InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 |

InChI 键 |

XUOLEICXAPEOSI-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |

规范 SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |

外观 |

Black solid powder |

其他 CAS 编号 |

38213-69-3 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)